3,4,5-Tri-O-galloylquinic acid

Catalog No.
S585223
CAS No.
99745-62-7
M.F
C28H24O18
M. Wt
648.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-Tri-O-galloylquinic acid

CAS Number

99745-62-7

Product Name

3,4,5-Tri-O-galloylquinic acid

IUPAC Name

(3R,5R)-1-hydroxy-3,4,5-tris[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid

Molecular Formula

C28H24O18

Molecular Weight

648.5 g/mol

InChI

InChI=1S/C28H24O18/c29-12-1-9(2-13(30)20(12)35)24(38)44-18-7-28(43,27(41)42)8-19(45-25(39)10-3-14(31)21(36)15(32)4-10)23(18)46-26(40)11-5-16(33)22(37)17(34)6-11/h1-6,18-19,23,29-37,43H,7-8H2,(H,41,42)/t18-,19-,23?,28?/m1/s1

InChI Key

PEOHIPMSHPWYAQ-IOALSNHGSA-N

SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Synonyms

3,4,5-tri-O-galloylquinic acid, TGQA

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Isomeric SMILES

C1[C@H](C([C@@H](CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Description

The exact mass of the compound 3,4,5-Tri-O-galloylquinic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 692283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4,5-Tri-O-galloylquinic acid is a hydrolysable tannin classified as a natural product. It is primarily found in plants such as Lepidobotrys staudtii, Guiera senegalensis, and the resurrection plant Myrothamnus flabellifolius . This compound is recognized for its structural complexity, featuring three galloyl groups attached to a quinic acid backbone, which contributes to its unique chemical properties and biological activities.

Typical of polyphenolic compounds. Key reactions include:

  • Esterification: This reaction is significant in the synthesis of derivatives like 3,4,5-tri-O-galloylquinic acid methyl ester. The esterification process often employs coupling reagents such as dicyclohexylcarbodiimide and N,N-dimethylaminopyridine to facilitate the formation of esters from hydroxyl and carboxyl groups .
  • Hydrolysis: In aqueous environments or under enzymatic conditions, 3,4,5-tri-O-galloylquinic acid can hydrolyze to release gallic acid and quinic acid, which may exhibit distinct biological activities .

Research indicates that 3,4,5-tri-O-galloylquinic acid possesses several notable biological activities:

  • Antioxidant Activity: It has demonstrated potent antioxidant properties, effectively scavenging free radicals in various assays .
  • Inhibition of Calcium Oxalate Crystal Formation: Studies have shown that this compound significantly reduces the binding of calcium oxalate monohydrate crystals to kidney cells and inhibits crystal growth in model organisms .
  • Antiviral Properties: It exhibits anti-HIV activity and acts as an inhibitor of DNA polymerase, making it a potential candidate for therapeutic applications against viral infections .

The synthesis of 3,4,5-tri-O-galloylquinic acid typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available quinic acid and gallic acid.
  • Protection of Hydroxyl Groups: Hydroxyl groups on gallic acid are often protected using benzyl chloride to prevent unwanted side reactions during esterification.
  • Esterification Reaction: The key step involves the Steglich esterification method, where methyl quinate reacts with tribenzyloxybenzoic acid using dicyclohexylcarbodiimide and N,N-dimethylaminopyridine as coupling agents.
  • Purification and Characterization: The final product is purified and characterized using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy .

3,4,5-Tri-O-galloylquinic acid has several applications across different fields:

  • Pharmaceutical Industry: Due to its biological activities, particularly its antioxidant and anti-inflammatory properties, it is being explored for potential therapeutic uses in treating kidney stones and viral infections .
  • Food Industry: Its antioxidant properties make it a candidate for use as a natural preservative in food products .
  • Cosmetics: The compound's ability to scavenge free radicals positions it as an ingredient in skincare formulations aimed at reducing oxidative stress on the skin .

Studies have focused on the interaction of 3,4,5-tri-O-galloylquinic acid with various biological systems:

  • Cellular Interactions: Research indicates that this compound can modulate protein expression related to cellular responses to crystal binding in kidney cells .
  • Metabolite Formation: Upon metabolism within the body, 3,4,5-tri-O-galloylquinic acid can generate active metabolites like gallic acid that retain biological activity .

Several compounds share structural similarities with 3,4,5-tri-O-galloylquinic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
3-O-Galloylquinic AcidOne galloyl group attachedLess potent than 3,4,5-tri-O-galloylquinic acid
4-O-Galloylquinic AcidOne galloyl group attachedExhibits some antioxidant properties
3,4-Di-O-galloylquinic AcidTwo galloyl groups attachedModerate biological activities compared to tri-substituted
Gallic AcidSingle phenolic structurePrimarily known for its antioxidant properties

The presence of three galloyl groups in 3,4,5-tri-O-galloylquinic acid enhances its biological activity compared to these similar compounds. Its comprehensive effects on crystal binding and antioxidant capacity make it particularly noteworthy among galloylquinic acids.

Plant Sources

Myrothamnus flabellifolius (Resurrection Plant)

Myrothamnus flabellifolius, commonly known as the resurrection plant, represents the most significant natural source of 3,4,5-tri-O-galloylquinic acid documented in scientific literature [5]. This remarkable woody plant demonstrates extraordinary desiccation tolerance and accumulates exceptionally high concentrations of this hydrolysable tannin compound [1] [5]. Research has revealed that 3,4,5-tri-O-galloylquinic acid constitutes the predominant low-molecular-mass polyphenol in Myrothamnus flabellifolius leaves, representing over 90% of the total polyphenolic content [5] [6].

Quantitative analysis has demonstrated substantial variations in compound concentration between different physiological states of the plant [5]. In fully hydrated leaves, 3,4,5-tri-O-galloylquinic acid comprises 44.3 ± 11.9% of the dry weight, while this concentration increases dramatically to 73.6 ± 9.6% in desiccated leaves [5] [6]. This remarkable accumulation pattern suggests a critical functional role in the plant's adaptive mechanisms to extreme environmental conditions [5].

Geographical variations in compound composition have been documented between different populations of Myrothamnus flabellifolius [27] [30]. Namibian populations contain significantly higher total polyphenol concentrations compared to South African populations, with Namibian plants containing 32.7 ± 5.2% versus 24.4 ± 2.2% in South African specimens [27]. Furthermore, Namibian plants predominantly contain a single polyphenol species, 3,4,5-tri-O-galloylquinic acid, whereas South African populations exhibit a more diverse galloylquinic acid profile including higher molecular weight derivatives [27] [30].

The compound localizes within large vacuoles in both palisade and spongy mesophyll cells of the leaves, as demonstrated through electron microscopy studies using glutaraldehyde and caffeine fixation [5]. This cellular compartmentalization pattern remains consistent in both hydrated and dehydrated leaf tissues [5].

Guiera senegalensis

Guiera senegalensis serves as another significant botanical source of 3,4,5-tri-O-galloylquinic acid within the West African flora [1] [7]. This species belongs to the Combretaceae family and has been extensively studied for its phenolic compound composition [7]. High-performance liquid chromatography coupled with mass spectrometry analysis has confirmed the presence of galloylquinic acid derivatives in Guiera senegalensis extracts [7].

The compound profile in Guiera senegalensis includes various galloyl derivatives, with gallic acid and multiple galloylquinic acid forms being identified [7]. Quantitative analysis revealed that galloyl derivatives constitute approximately 9% of the total quantifiable phenolic content in the crude methanol extract, representing 33.76 ± 0.50 grams per kilogram of dry extract [7]. Among the galloyl derivatives, gallic acid emerges as the most abundant compound of the phenolic acid class with concentrations of 11.64 ± 0.25 grams per kilogram dry extract [7].

The ethyl acetate fraction of Guiera senegalensis demonstrates concentrated phenolic compounds, with eleven compounds being detected including gallic acid and various flavonoid glycosides [7]. The presence of 3,4,5-tri-O-galloylquinic acid in this species contributes to the overall antifungal activity profile documented for Guiera senegalensis extracts [7].

Lepidobotrys staudtii

Lepidobotrys staudtii represents another confirmed botanical source of 3,4,5-tri-O-galloylquinic acid within tropical African flora [1] [3]. This species has been specifically mentioned in chemical characterization studies as containing this hydrolysable tannin compound [1]. The methyl ester derivative of 3,4,5-tri-O-galloylquinic acid has been previously isolated from Lepidobotrys staudtii stem bark, confirming the presence of galloylquinic acid derivatives in this plant species [3].

Research has demonstrated that Lepidobotrys staudtii contains various galloylquinic compounds that contribute to its overall bioactivity profile [3]. The isolation of these compounds from stem bark tissues suggests that 3,4,5-tri-O-galloylquinic acid and related derivatives may play important roles in the plant's natural defense mechanisms [3].

Other Botanical Sources

Beyond the primary sources mentioned above, 3,4,5-tri-O-galloylquinic acid and related galloylquinic acid derivatives have been documented in various other plant families and genera [28] [29]. The Malpighiaceae family, comprising 74 genera and approximately 1,300 species, has shown evidence of galloylquinic acid presence, particularly in Byrsonima species within clade A of this botanical family [28].

Untargeted metabolomics studies have revealed that quinic acid derivatives containing gallic acid substituents are predominantly found in clades A, B, and G of the Malpighiaceae family [28]. These compounds typically display characteristic mass spectrometry fragmentation patterns, including ions relative to the quinic acid moiety and fragments at mass-to-charge ratio 153, corresponding to the galloyl portion [28].

The distribution of galloylquinic acids extends across various plant tissues and organs, with particularly high concentrations observed in vulnerable plant parts such as new leaves and flowers [29]. This distribution pattern suggests evolutionary advantages related to plant protection mechanisms [29]. The chemical structure and content of plant tannins, including galloylquinic acids, vary considerably among different plant species, growth stages, and environmental conditions [29].

Biosynthesis in Plants

Biosynthetic Pathways

The biosynthesis of 3,4,5-tri-O-galloylquinic acid involves complex metabolic pathways that integrate multiple biochemical processes within plant cells [11] [13] [14]. The fundamental building blocks for this compound originate from two primary metabolic pathways: the shikimate pathway for gallic acid production and separate mechanisms for quinic acid formation [11] [13].

Gallic acid biosynthesis represents the critical initial step in 3,4,5-tri-O-galloylquinic acid formation [13] [14]. According to current scientific consensus, gallic acid derives from 3-dehydroshikimic acid, an intermediate compound in the shikimate pathway [13]. This conversion occurs through the action of shikimate dehydrogenase, which catalyzes the direct transformation of 3-dehydroshikimic acid into gallic acid [13] [14]. The enzyme demonstrates dual functionality, capable of both nicotinamide adenine dinucleotide phosphate-dependent reduction of 3-dehydroshikimic acid to shikimic acid and nicotinamide adenine dinucleotide phosphate oxidation-dependent dehydrogenation of 3-dehydroshikimic acid to gallic acid [14].

The shikimate pathway provides the foundational framework for phenolic compound biosynthesis in plants [11]. This pathway begins with the commitment of glucose to the pentose phosphate pathway, converting glucose-6-phosphate irreversibly to ribulose-5-phosphate through glucose-6-phosphate dehydrogenase action [11]. The pentose phosphate pathway generates both reducing equivalents of nicotinamide adenine dinucleotide phosphate for cellular anabolic reactions and erythrose-4-phosphate, which combines with phosphoenolpyruvate from glycolysis [11]. These substrates then enter the shikimic acid pathway to produce aromatic amino acids, with gallic acid formation branching from this central metabolic route [11].

Quinic acid biosynthesis occurs through separate but interconnected pathways within plant metabolism [16] [19]. Evidence suggests that quinic acid can be converted to shikimic acid in certain plant species, indicating metabolic flexibility in the utilization of these cyclitol compounds [19]. The simultaneous occurrence of quinic and shikimic acids has been documented in several plant species, suggesting coordinated biosynthetic regulation [19].

The galloylation process involves the esterification of gallic acid with quinic acid through specific enzymatic mechanisms [17] [18]. Recent research has identified key enzymes involved in galloylation reactions, including UDP-glycosyltransferases that catalyze the formation of beta-glucogallin from gallic acid and UDP-glucose [17]. This beta-glucogallin serves as the galloyl donor for subsequent galloylation reactions [17] [18].

Enzymatic Regulation

The enzymatic regulation of 3,4,5-tri-O-galloylquinic acid biosynthesis involves multiple enzyme families that coordinate gallic acid production, quinic acid metabolism, and galloylation reactions [17] [18]. The galloylation-degalloylation cycle represents a sophisticated regulatory mechanism controlling the synthesis and metabolism of galloyl derivatives [18].

Shikimate dehydrogenase emerges as a crucial regulatory enzyme in gallic acid biosynthesis [14] [15]. This enzyme exhibits remarkable substrate specificity and demonstrates significant variation in activity levels between different plant species and tissues [14]. Transgenic studies have demonstrated that overexpression of shikimate dehydrogenase can increase gallic acid accumulation by up to 500% in transformed plant lines [14] [15]. The enzyme requires nicotinamide adenine dinucleotide phosphate as a cofactor and demonstrates optimal activity under specific pH and temperature conditions [14].

Galloyltransferases represent another critical enzyme family in 3,4,5-tri-O-galloylquinic acid biosynthesis [17] [18]. These enzymes, classified as serine carboxypeptidase-like acyltransferases, catalyze the transfer of galloyl groups from beta-glucogallin to various acceptor molecules [18]. The galloylation process occurs in a position-specific order on the quinic acid molecule, with hydroxyl groups at positions 1, 6, 2, 3, and 4 being modified sequentially [18].

UDP-glycosyltransferases play essential roles in the initial steps of galloyl derivative formation [17] [18]. These enzymes catalyze the glycosylation of gallic acid to form beta-glucogallin, which serves as the activated galloyl donor for subsequent enzymatic reactions [17]. The regulation of UDP-glycosyltransferase activity influences the overall flux through galloylquinic acid biosynthetic pathways [17].

Carboxylesterases and tannases provide regulatory control through their degalloylation activities [18]. These enzymes can hydrolyze ester bonds within galloylquinic acids and other hydrolysable tannins, releasing gallic acid that can be recycled into biosynthetic pathways [18]. This degalloylation activity creates a dynamic equilibrium between galloyl derivative synthesis and degradation [18].

Environmental factors significantly influence enzymatic regulation in galloylquinic acid biosynthesis [17] [31]. Temperature, light exposure, water availability, and nutrient status all affect enzyme expression levels and activities [31]. Under stress conditions, plants typically upregulate enzymes involved in phenolic compound biosynthesis, including those responsible for galloylquinic acid formation [17] [31].

Ecological Significance

Role in Plant Adaptation

The ecological significance of 3,4,5-tri-O-galloylquinic acid in plant adaptation mechanisms centers primarily on its protective functions during environmental stress conditions [5] [20] [21]. The compound serves multiple adaptive roles that enhance plant survival under challenging environmental circumstances, particularly desiccation stress and oxidative damage [5] [6].

Desiccation tolerance represents the most extensively documented adaptive function of 3,4,5-tri-O-galloylquinic acid [5] [20]. In Myrothamnus flabellifolius, this compound provides crucial membrane stabilization during extreme water loss [5]. Experimental studies using artificial membrane systems have demonstrated that 3,4,5-tri-O-galloylquinic acid effectively stabilizes liposomes against desiccation damage when present at concentrations between 1 and 2 micrograms per microgram of phospholipid [5] [6]. The compound maintains membrane integrity by preserving the liquid crystalline phase of membranes at physiological temperatures [5].

The phase transition properties of membranes undergo significant modification in the presence of 3,4,5-tri-O-galloylquinic acid [5]. Normal phase transitions observed at 46 degrees Celsius in control liposomes become markedly diminished when this compound is present, suggesting that the polyphenol maintains optimal membrane fluidity across temperature ranges encountered during desiccation and rehydration cycles [5] [6].

Antioxidant protection constitutes another crucial adaptive function of 3,4,5-tri-O-galloylquinic acid [5] [20]. The compound demonstrates significant capacity to protect linoleic acid against free radical-induced oxidation, indicating its role in preventing lipid peroxidation during stress conditions [5]. This antioxidant activity becomes particularly important during desiccation when normal cellular antioxidant systems may be compromised [20].

Resurrection plants, including Myrothamnus flabellifolius, maintain elevated concentrations of anthocyanins and other polyphenolic compounds under optimal growth conditions, unlike desiccation-sensitive species that only accumulate these compounds during stress exposure [20]. This constitutive accumulation pattern suggests that 3,4,5-tri-O-galloylquinic acid and related compounds function as part of a preparatory defense strategy rather than reactive stress responses [20].

The compound also provides protection against ultraviolet radiation damage [5] [20]. The high molar absorption coefficient of 2.5 × 10^5 observed at 280 nanometers indicates strong ultraviolet light absorption capacity [5]. This photoprotective function becomes especially important in resurrection plants that retain their photosynthetic machinery during desiccation, as excessive ultraviolet exposure could otherwise cause significant oxidative damage [20].

Mechanical stabilization represents an additional adaptive function, with 3,4,5-tri-O-galloylquinic acid potentially serving as a compatible solute that replaces water in cellular vacuoles during dehydration [5]. This replacement mechanism helps maintain cellular structure and prevents mechanical damage that would otherwise occur during extreme water loss [5].

Concentration Variations with Environmental Factors

Environmental factors exert profound influences on the concentration and composition of 3,4,5-tri-O-galloylquinic acid in plant tissues [27] [31] [32]. Multiple abiotic and biotic factors interact to determine the final accumulation patterns observed in different plant populations and growth conditions [31].

Water availability emerges as the most significant environmental factor affecting 3,4,5-tri-O-galloylquinic acid concentrations [5] [31]. In Myrothamnus flabellifolius, the transition from hydrated to desiccated states results in substantial increases in compound concentration from 44.3% to 73.6% of dry weight [5]. This concentration increase occurs through both absolute accumulation and relative concentration effects as other cellular components are metabolized or lost during desiccation [5].

Climate conditions significantly influence tannin production patterns in plant species [31]. Under drought stress and elevated temperature conditions, plants typically increase production of phenolic compounds including galloylquinic acids [31]. Conversely, favorable growth conditions with adequate moisture and moderate temperatures often result in decreased tannin concentrations as plants allocate resources toward growth rather than defense compound synthesis [31].

Geographical location creates distinct concentration patterns in natural plant populations [27] [30]. Namibian populations of Myrothamnus flabellifolius contain significantly higher polyphenol concentrations compared to South African populations, with differences attributed to varying environmental pressures in different biomes [27]. Namibian plants occur in dry Karoo biome conditions, while South African populations inhabit moist savannah environments [27].

The molecular composition of galloylquinic acids also varies with environmental conditions [27] [31]. Under stressful environmental conditions, plants tend to produce shorter-chain galloylquinic acid derivatives in higher quantities [31]. In contrast, favorable environmental conditions promote the synthesis of more complex, highly polymerized galloylquinic acid compounds in lower overall concentrations [31].

Seasonal variations affect compound accumulation patterns throughout the growing season [31]. Environmental stresses that occur during specific developmental stages can influence both the quantity and chemical composition of accumulated galloylquinic acids [31]. These seasonal effects interact with other environmental factors to create complex temporal patterns in compound concentrations [31].

Light exposure conditions influence phenolic compound production through multiple mechanisms [23] [25]. High light intensity, particularly ultraviolet radiation, stimulates increased synthesis of phenolic compounds including galloylquinic acids [23]. This response provides enhanced protection against photo-oxidative damage under high-light conditions [23] [25].

Temperature fluctuations affect enzymatic activities involved in galloylquinic acid biosynthesis [31]. Extreme temperatures can alter enzyme expression patterns and metabolic flux through biosynthetic pathways [31]. Heat stress typically increases phenolic compound accumulation as part of general stress response mechanisms [25].

Nutrient availability creates additional complexity in concentration regulation [23] [31]. High nutrient conditions often reduce phenolic compound production as plants prioritize growth over defense compound synthesis [23]. Conversely, nutrient limitation can trigger increased phenolic compound accumulation as plants protect existing resources [31].

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Wikipedia

3,4,5-tri-O-galloylquinic acid

Dates

Modify: 2023-07-20

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